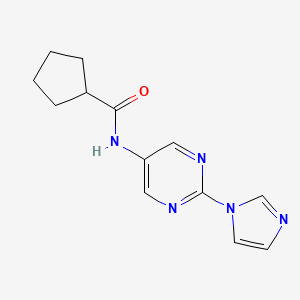

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

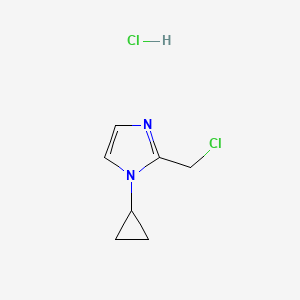

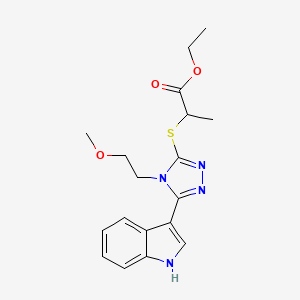

“N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

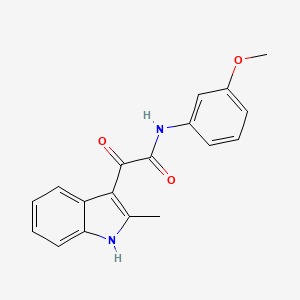

The molecular formula of the compound is C12H14N6O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Applications De Recherche Scientifique

Medicinal Chemistry Strategies for Androgen Receptor Antagonists

N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor, demonstrating significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). Efforts to mitigate rapid metabolism by aldehyde oxidase (AO) included structural modifications to reduce AO-mediated oxidation, informed by an AO protein structure-based model. These modifications involved altering the heterocycle or blocking the reactive site to effectively decrease AO metabolism, potentially benefiting drug discovery programs targeting similar challenges (A. Linton, Ping Kang, Martha A. Ornelas, S. Kephart, Qiyue Hu, M. Pairish, Ying Jiang, Chuangxing Guo, 2011).

Enhancing Cellular Uptake of Py–Im Polyamides

Pyrrole–imidazole (Py–Im) hairpin polyamides, as programmable DNA-binding oligomers, disrupt protein–DNA interactions to modulate gene expression. Modifications to the hairpin γ-aminobutyric acid turn unit significantly enhanced cellular uptake and biological activity, suggesting potential as molecular probes or therapeutic agents. This advancement underscores the importance of structural design in maximizing the therapeutic potential of Py–Im polyamides (J. Meier, David C. Montgomery, P. Dervan, 2012).

DNA Recognition by Polyamides

N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides that form stacked dimers can specifically target DNA sequences, offering a promising approach for controlling gene expression in diseases like cancer. Synthetic analogs of distamycin, incorporating N-methylimidazole, demonstrate specificity for G/C rich sequences, highlighting the versatility and potential of polyamides in therapeutic applications (Sameer Chavda, Keith Mulder, T. Brown, Hilary Mackay, B. Babu, L. Westrate, A. Ferguson, Shicai Lin, K. Kiakos, Joseph P Ramos, Manoj Munde, W. Wilson, J. Hartley, Moses Lee, 2010).

Imidazole and Its Derivatives in Medicinal Chemistry

Imidazoles are crucial in medicinal chemistry due to their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The imidazole nucleus, integral in drug discovery, presents a significant area for the development of new therapeutic agents, underscoring the compound's versatility and potential in addressing a wide range of health conditions (Poonam Gupta, J. Gupta, 2015).

Imidazo[1,2-a]pyridines in Drug Development

Imidazo[1,2-a]pyridines receive attention for their applications in medicinal chemistry, thanks to their wide range of pharmacological properties. Recent advancements in synthetic approaches and functionalizations of imidazo[1,2-a]pyridines highlight their potential in the development of novel therapeutic agents, reflecting ongoing efforts to harness their biological activities for medical use (Richa Goel, Vijay Luxami, Kamaldeep Paul, 2015).

Mécanisme D'action

Target of Action

The compound N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives have been reported to interact with various targets depending on their chemical structure . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Imidazole derivatives have been reported to affect various biochemical pathways depending on their chemical structure and target of action . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Imidazole derivatives have been reported to show a broad range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Orientations Futures

While the specific future directions for “N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide” are not mentioned in the search results, imidazole and its derivatives continue to be an area of interest in the development of new drugs due to their broad range of chemical and biological properties .

Propriétés

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c19-12(10-3-1-2-4-10)17-11-7-15-13(16-8-11)18-6-5-14-9-18/h5-10H,1-4H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMRMFFUIWDCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2775568.png)

![Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]propanoate](/img/structure/B2775570.png)

![5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2775572.png)

![3-[(2-Bromopropanoyl)amino]benzamide](/img/structure/B2775574.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)